1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-
Description
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- (CAS: 1256818-71-9) is a heterocyclic compound featuring a pyrrolopyridine core substituted with bromine at position 4 and a difluoromethyl group at position 2. Its molecular formula is C₈H₄BrF₂N₂, with a molar mass of 265.03 g/mol. The bromine atom enhances electrophilicity for further functionalization (e.g., Suzuki couplings), while the difluoromethyl group contributes to metabolic stability and lipophilicity, making it relevant in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-5-1-2-12-8-4(5)3-6(13-8)7(10)11/h1-3,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMPSSVNCHIJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(N2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine scaffold (also called azaindole) can be synthesized by known methods such as:
Selective Bromination at the 4-Position
Selective bromination is a critical step to install the bromine atom at the 4-position of the pyrrolo[2,3-b]pyridine ring:
- Bromination reagents include bromine (Br2) in organic solvents such as chloroform or dichloromethane, or N-bromosuccinimide (NBS) in the presence of a base like triethylamine.
- Reaction conditions are typically mild, ranging from 0 °C to room temperature, with reaction times from 10 minutes to several hours depending on reagent and substrate reactivity.
- For example, 5-bromo-7-azaindole derivatives have been brominated at specific positions using NBS or Br2 under controlled temperature to afford regioselective products.
Introduction of the Difluoromethyl Group at the 2-Position
The difluoromethyl (-CF2H) group can be introduced via:
- Electrophilic difluoromethylation reagents reacting with a suitable precursor having a reactive site at the 2-position.
- Alternatively, halogen exchange or nucleophilic substitution on a 2-halopyrrolo[2,3-b]pyridine intermediate with difluoromethyl sources.
- Specific detailed procedures for this exact substitution are less commonly reported but can be inferred from general fluorination and difluoromethylation methodologies in heterocyclic chemistry.
Protection and Deprotection of Pyrrole Nitrogen (If Required)
- The nitrogen atom of the pyrrole ring is often protected during multi-step synthesis to avoid side reactions.
- Tosylation (introduction of a p-toluenesulfonyl protecting group) is a common strategy, performed by treating the intermediate with tosyl chloride and a base (e.g., aqueous sodium hydroxide or lithium diisopropylamide) in organic solvents such as dichloromethane or tetrahydrofuran (THF).
- Deprotection is typically achieved under alkaline conditions or by catalytic hydrogenation depending on the protecting group.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrrolo[2,3-b]pyridine core synthesis | Cyclization of aminopyridines with α-haloketones; Pd-catalyzed Suzuki coupling | Core scaffold formation |
| Bromination at 4-position | Br2 in chloroform or NBS + triethylamine in DCM or THF, 0 °C to RT, 10 min–16 h | Regioselective bromination |
| Difluoromethyl introduction | Electrophilic difluoromethylation reagents or nucleophilic substitution on 2-halide intermediate | Requires specialized fluorination chemistry |
| Nitrogen protection | Tosyl chloride + base (NaOH or LDA) in DCM or THF, 0 °C to RT or -78 °C to RT | Prevents side reactions during functionalization |
| Purification | Extraction with ethyl acetate, drying over sodium sulfate, chromatography | Standard organic workup and purification |
Example Synthetic Sequence (Inferred from Related Literature)
- Starting Material: 1H-pyrrolo[2,3-b]pyridine or a suitable precursor.
- Step 1: Bromination at the 4-position using N-bromosuccinimide (NBS) in dichloromethane at room temperature for 1–16 hours to give 4-bromo-1H-pyrrolo[2,3-b]pyridine.
- Step 2: Introduction of the difluoromethyl group at the 2-position by reaction of 2-lithium intermediate (generated by lithiation of 4-bromo derivative with lithium diisopropylamide at -78 °C) with a difluoromethyl electrophile.
- Step 3: Optional nitrogen protection/deprotection steps if required to facilitate selective reactions.
- Step 4: Purification by extraction, drying, and chromatographic methods to isolate the pure compound.
Analytical Data and Characterization
- Molecular weight: 247.04 g/mol.
- Structural confirmation is typically done by NMR (1H, 13C, 19F), mass spectrometry (LC-MS), and elemental analysis.
- For example, LC-MS of related pyrrolo[2,3-b]pyridine derivatives shows molecular ion peaks consistent with the expected molecular weight.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Core Scaffold | Pyrrolo[2,3-b]pyridine formed by cyclization or Pd-catalyzed coupling |
| Bromination | NBS or Br2 in organic solvent, 0 °C to RT, 10 min–16 h |
| Difluoromethylation | Electrophilic or nucleophilic difluoromethylation on lithio intermediate |
| Nitrogen Protection | Tosylation with tosyl chloride and base in DCM or THF, -78 °C to RT |
| Purification | Extraction, drying over Na2SO4, filtration, chromatography |
| Characterization | NMR, LC-MS, elemental analysis |
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an FGFR inhibitor, which is relevant in cancer research.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Electronic Effects
The compound’s substitution pattern (4-bromo, 2-difluoromethyl) distinguishes it from related derivatives:
Key Observations :
- Electron-Withdrawing Groups: The 2-difluoromethyl group in the target compound is less electron-withdrawing than trifluoromethyl (CF₃) but more lipophilic than nitro (NO₂) .
- Bromine Position : Bromine at C4 (vs. C5 in compound 22) may sterically hinder electrophilic substitutions but offers regioselectivity in coupling reactions .
Challenges :
- Introducing difluoromethyl groups typically requires specialized reagents (e.g., ClCF₂H or difluorocarbene precursors), which may lower yields compared to trifluoromethylation .
Kinase Inhibition
- FGFR Inhibitors: Derivatives with 5-position substituents (e.g., trifluoromethyl, methoxyphenyl) show nanomolar IC₅₀ values by forming hydrogen bonds with G485 in FGFR1 . The target compound’s 4-bromo-2-difluoromethyl substitution may alter hinge-region binding compared to 5-substituted analogues.
- Antitumor Activity : Compounds like 1f and 3f (IC₅₀ = 0.8–1.2 μM) inhibit survivin phosphorylation, while brominated derivatives may act as prodrugs for targeted therapies .
Physicochemical Properties
Q & A
Advanced Research Question
- Metabolic Stability: Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis to measure half-life (t₁/₂) .
- Toxicity: Ames test for mutagenicity and hERG binding assays for cardiotoxicity risk .
- Solubility: Shake-flask method in PBS (pH 7.4) with UV quantification .
Current data gaps exist for reproductive toxicity, necessitating zebrafish embryo assays .
How does this compound compare to other pyrrolo[2,3-b]pyridine scaffolds in kinase inhibition?
Advanced Research Question
The 4-bromo-2-difluoromethyl derivative exhibits higher FGFR1 selectivity (IC₅₀ = 7 nM) compared to 5-trifluoromethyl analogs (IC₅₀ = 25 nM), attributed to optimized halogen bonding . In contrast, 7-azaindole derivatives show broader kinase inhibition (e.g., ALK, TRK), suggesting scaffold-specific selectivity . Competitive binding assays with ATP analogs (e.g., ADP-Glo™) can quantify kinase inhibition mechanisms .
What strategies mitigate synthetic challenges like low yields or regiochemical ambiguity?
Basic Research Question
- Low Yields: Optimize catalyst loading (e.g., 2 mol% Pd(PPh₃)₄) and use microwave-assisted synthesis to accelerate cross-coupling .
- Regiochemistry: Employ directing groups (e.g., nitro at C3) to control Suzuki coupling sites .
- Purification: Use preparative HPLC for polar intermediates, achieving >98% purity .
How can computational tools guide the design of derivatives with improved target affinity?
Advanced Research Question
Molecular dynamics (MD) simulations (e.g., GROMACS) predict binding stability, while free-energy perturbation (FEP) calculations optimize substituent effects . For FGFR1, docking studies show the 4-bromo group forms a hydrogen bond with D641, and the difluoromethyl moiety occupies a hydrophobic pocket near G485 .
What in vitro models are suitable for assessing antitumor efficacy?
Advanced Research Question
- Proliferation: MTT assays in 4T1 breast cancer cells (IC₅₀ = 50–100 nM) .
- Apoptosis: Annexin V/PI staining with flow cytometry .
- Migration/Invasion: Transwell assays using Matrigel-coated membranes .
Are there known off-target effects or resistance mechanisms associated with this compound?
Advanced Research Question
Off-target activity against FGFR4 (IC₅₀ = 712 nM) suggests isoform-specific limitations . Resistance may arise from FGFR gatekeeper mutations (e.g., V561M), which can be studied via CRISPR-edited cell lines . Proteome-wide profiling (e.g., KINOMEscan) identifies secondary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
